molecular formula C30H55NO4 B028562 N-(Hexacosanoyloxy)succinimide CAS No. 22102-68-7

N-(Hexacosanoyloxy)succinimide

Cat. No.: B028562
CAS No.: 22102-68-7
M. Wt: 493.8 g/mol
InChI Key: ZTTCVLLRTUELJR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-(Hexacosanoyloxy)succinimide is a derivative of succinimide, a class of organic compounds known as pyrrolidine-2-ones Succinimides and their derivatives are known to interact with various biological molecules, including proteins and enzymes .

Mode of Action

The mode of action of this compound involves the interaction with its targets through a process known as aminolysis . This process involves the attack of the amino/amide nitrogen atom on the carbonyl carbon of the ester group, resulting in the cleavage of the carbonyl C-O bond in the polyester and the formation of an amide group . This process is facilitated by the cation-anion confined hydrogen-bonding interactions among the ionic liquid, water, ester group, and amino/amide groups .

Biochemical Pathways

Succinimides and their derivatives are known to be involved in various biochemical processes, including the transformation of waste polymers into value-added chemicals .

Result of Action

The result of the action of this compound involves the transformation of a series of poly(succinates) into succinimide derivatives and corresponding diols under mild and metal-free conditions . This transformation is facilitated by the cation-anion confined hydrogen-bonding interactions among the ionic liquid, water, ester group, and amino/amide groups .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water and the type of ionic liquid used . For instance, the presence of water assists in achieving complete transformation of poly(succinates) into succinimide derivatives .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hexacosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-31-28(32)26-27-29(31)33/h2-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTCVLLRTUELJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464612
Record name HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22102-68-7
Record name HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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